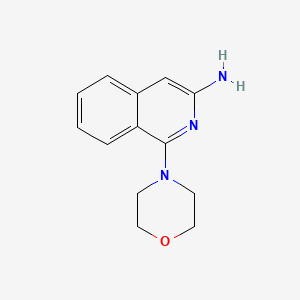
1-Morpholinoisoquinoline-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholinoisoquinoline-3-amine is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
1-Morpholinoisoquinoline-3-amine has been studied for its anticancer properties. Isoquinoline derivatives, including this compound, have shown promise in targeting various cancer types. For instance:
- Mechanism of Action : Isoquinoline derivatives disrupt microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
- Case Studies :
- A study demonstrated that isoquinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Another investigation highlighted the synthesis of isoquinoline derivatives that inhibited caspase-3, a key player in the apoptotic pathway, suggesting potential for developing novel anticancer agents .
Antimicrobial Properties
The antimicrobial activity of isoquinoline derivatives has also been explored. The compound's structural features allow it to interfere with microbial processes:
- Broad-Spectrum Activity : Research indicates that isoquinoline derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. For example, berberine, an isoquinoline derivative, has shown effectiveness against various pathogens due to its ability to disrupt microbial cell membranes .
- Case Studies :
Neurological Research
In the realm of neurological research, this compound is being investigated for its potential as an anti-cholinesterase agent:
- Cholinesterase Inhibition : Compounds with morpholino groups have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain morpholine-bearing quinoline derivatives demonstrated comparable inhibition activities to established AChE inhibitors like galantamine .
- Case Studies :
Summary of Findings
The applications of this compound span several critical areas in medicinal chemistry:
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-morpholin-4-ylisoquinolin-3-amine |
InChI |
InChI=1S/C13H15N3O/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15) |
Clé InChI |
HTALNGLVWLJHDB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














